N6,N6-diethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6,N6-diethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with the molecular formula C16H19FN6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6,N6-diethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and yield. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N6,N6-diethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
N6,N6-diethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N6,N6-diethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- N6,N6-diethyl-N4-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N6,N6-diethyl-N4-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
N6,N6-diethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H19FN6 |
---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
6-N,6-N-diethyl-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H19FN6/c1-4-23(5-2)16-20-14(13-10-18-22(3)15(13)21-16)19-12-8-6-11(17)7-9-12/h6-10H,4-5H2,1-3H3,(H,19,20,21) |
InChI Key |
RFXTZHFKFOOLKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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